molecular formula C14H18N4OS B11063544 1-(4-tert-butylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-(4-tert-butylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B11063544
M. Wt: 290.39 g/mol
InChI Key: ILBUILXFIANKLH-UHFFFAOYSA-N
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Description

1-[4-(TERT-BUTYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a methyl-substituted tetrazole ring via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(TERT-BUTYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE typically involves the following steps:

    Formation of the Phenyl Ring: The phenyl ring with a tert-butyl group can be synthesized through Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction, where the tert-butylbenzene reacts with acetyl chloride in the presence of a Lewis acid.

    Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage, which can be achieved by reacting the phenyl ethanone derivative with the methyl-substituted tetrazole in the presence of a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(TERT-BUTYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

1-[4-(TERT-BUTYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(TERT-BUTYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(TERT-BUTYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-PROPANONE: Similar structure with a propanone group instead of ethanone.

    1-[4-(TERT-BUTYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-BUTANONE: Similar structure with a butanone group instead of ethanone.

Uniqueness

1-[4-(TERT-BUTYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, enhancing stability, while the tetrazole ring contributes to its potential biological activity.

Properties

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C14H18N4OS/c1-14(2,3)11-7-5-10(6-8-11)12(19)9-20-13-15-16-17-18(13)4/h5-8H,9H2,1-4H3

InChI Key

ILBUILXFIANKLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=NN2C

Origin of Product

United States

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